molecular formula C13H8Cl2F3NO B2621665 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone CAS No. 339009-21-1

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone

Cat. No.: B2621665
CAS No.: 339009-21-1
M. Wt: 322.11
InChI Key: CEOYOMVEWKDWMR-UHFFFAOYSA-N
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Description

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is a chemical compound that belongs to the class of pyridinones This compound is characterized by the presence of a dichlorobenzyl group and a trifluoromethyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2,6-dichlorobenzyl chloride with a suitable pyridinone precursor in the presence of a base, such as potassium carbonate, under reflux conditions. The trifluoromethyl group can be introduced using trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonate under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Scale-up processes are designed to ensure the safety and reproducibility of the synthesis on a larger scale.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The dichlorobenzyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,6-dichlorobenzyl)-2(1H)-pyridinone: Lacks the trifluoromethyl group.

    5-(trifluoromethyl)-2(1H)-pyridinone: Lacks the dichlorobenzyl group.

    1-(2,6-dichlorobenzyl)-5-methyl-2(1H)-pyridinone: Contains a methyl group instead of a trifluoromethyl group.

Uniqueness

1-(2,6-dichlorobenzyl)-5-(trifluoromethyl)-2(1H)-pyridinone is unique due to the presence of both the dichlorobenzyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-5-(trifluoromethyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2F3NO/c14-10-2-1-3-11(15)9(10)7-19-6-8(13(16,17)18)4-5-12(19)20/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEOYOMVEWKDWMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CN2C=C(C=CC2=O)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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